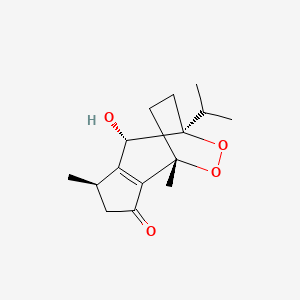
Cysteinyl Leukotriene HPLC Mixture I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This mixture contains all of the primary cysteinyl-leukotrienes derived from arachidonic acid. Contents: Leukotriene C4, Leukotriene D4, Leukotriene E4, Leukotriene F4, and N-acetyl Leukotriene E4 (5 µg each). The leukotrienes are 5-lipoxygenase metabolites most commonly associated with asthma, where they are one of the causative agents in anaphylaxis and bronchoconstriction. This product contains the primary CysLT, LTC4, produced by the addition of glutathione to LTA4 by the MAPEG-group enzyme LTC4 synthase. It also contains each of the sequential leukotriene metabolites, LTD4, LTE4, LTF4, and N-acetyl-LTE4. These metabolites span a very wide polarity range and separate well on reversed phase HPLC.
Properties
Synonyms |
CysLT HPLC Mixture I |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164462.png)

